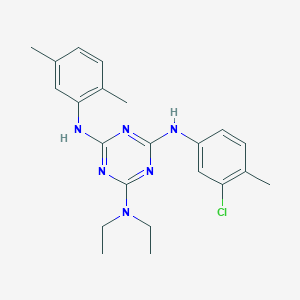![molecular formula C14H11ClN2O2 B5211424 4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as CP-724714 and has been the subject of numerous studies due to its potential therapeutic applications. In
Mechanism of Action
CP-724714 works by binding to the HER2 receptor and inhibiting its activity. The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cell growth and division. Overexpression of the HER2 receptor is associated with aggressive cancer growth and poor prognosis. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing, leading to tumor regression.
Biochemical and Physiological Effects
CP-724714 has been shown to have a potent anti-tumor effect in various types of cancer cells. It can induce cell cycle arrest and apoptosis, leading to tumor regression. CP-724714 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting angiogenesis, CP-724714 can prevent the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
CP-724714 has several advantages for lab experiments, including its potency and specificity for the HER2 receptor. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CP-724714 has some limitations, including its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, the cost of CP-724714 can be a limiting factor for some researchers.
Future Directions
There are several future directions for the study of CP-724714. One area of research is the development of more potent and selective HER2 inhibitors that can overcome the limitations of CP-724714. Another area of research is the combination of CP-724714 with other anti-cancer agents to enhance its efficacy. Additionally, the use of CP-724714 in combination with immunotherapy has shown promise in preclinical models and may be a promising avenue for future research. Finally, the development of more effective drug delivery systems for CP-724714 may improve its bioavailability and effectiveness in vivo.
Conclusion
In conclusion, CP-724714 is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action involves targeting the HER2 receptor, which is overexpressed in many cancer cells. CP-724714 has a potent anti-tumor effect and can induce cell cycle arrest, apoptosis, and inhibit angiogenesis. While CP-724714 has some limitations, it has several advantages for lab experiments and has been the subject of numerous studies. There are several future directions for the study of CP-724714, including the development of more potent and selective HER2 inhibitors, combination therapy with other anti-cancer agents, and the use of CP-724714 in combination with immunotherapy.
Synthesis Methods
CP-724714 can be synthesized through a multistep process involving the reaction of 3,4-dihydro-2H-pyran with 4-chloro-2-pyridinecarboxaldehyde, followed by a series of reactions involving reduction, cyclization, and oxidation. The final product is obtained through recrystallization and purification.
Scientific Research Applications
CP-724714 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer. CP-724714 works by targeting the HER2 receptor, which is overexpressed in many cancer cells. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing.
properties
IUPAC Name |
4-(4-chloropyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-3-4-16-10(6-9)17-13(18)11-7-1-2-8(5-7)12(11)14(17)19/h1-4,6-8,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFHFQERVXCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

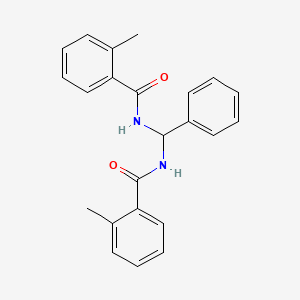
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)
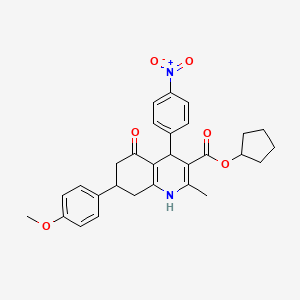
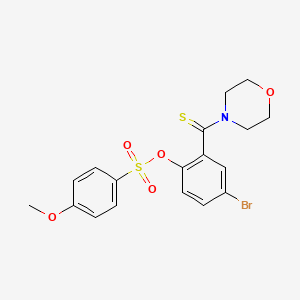
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

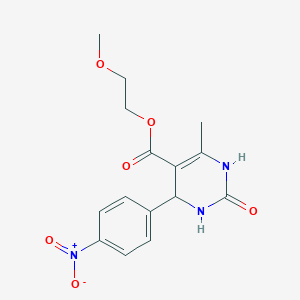
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
